

4-Bromo-2-methoxy-6-methylaniline chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-methoxy-6-methylaniline

Cat. No.: B1311259

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **4-Bromo-2-methoxy-6-methylaniline**

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological significance of **4-Bromo-2-methoxy-6-methylaniline** (CAS No: 348169-39-1). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

4-Bromo-2-methoxy-6-methylaniline is a polysubstituted aniline derivative. While specific, experimentally determined physical properties such as melting and boiling points are not widely published, data from suppliers and analogous compounds provide some insight. The compound's structure, featuring a bromine atom, a methoxy group, and a methyl group on the aniline core, suggests its utility as a versatile chemical intermediate.

Table 1: Chemical Identifiers and Properties of **4-Bromo-2-methoxy-6-methylaniline**

Property	Value	Reference
CAS Number	348169-39-1	[1]
Molecular Formula	C ₈ H ₁₀ BrNO	[2]
Molecular Weight	216.08 g/mol	[2]
Physical State	Reported as both liquid and solid	[2]
Purity	Typically ≥97%	[2]
Storage	Store in a cool, dry, dark place	[1]

Table 2: Comparison of Physical Properties with Structurally Related Compounds

Compound	CAS Number	Melting Point (°C)	Boiling Point (°C)
4-Bromo-2-methylaniline	583-75-5	57-59	240
4-Bromo-2,6-dimethylaniline	24596-19-8	48-51	-
4-Bromo-2-chloro-6-methylaniline	30273-42-8	37-42	-
4-Bromo-2-methoxyaniline	59557-91-4	56.5-58	-

The data from related compounds suggest that **4-Bromo-2-methoxy-6-methylaniline** is likely a low-melting solid or a liquid at room temperature.

Synthesis and Purification

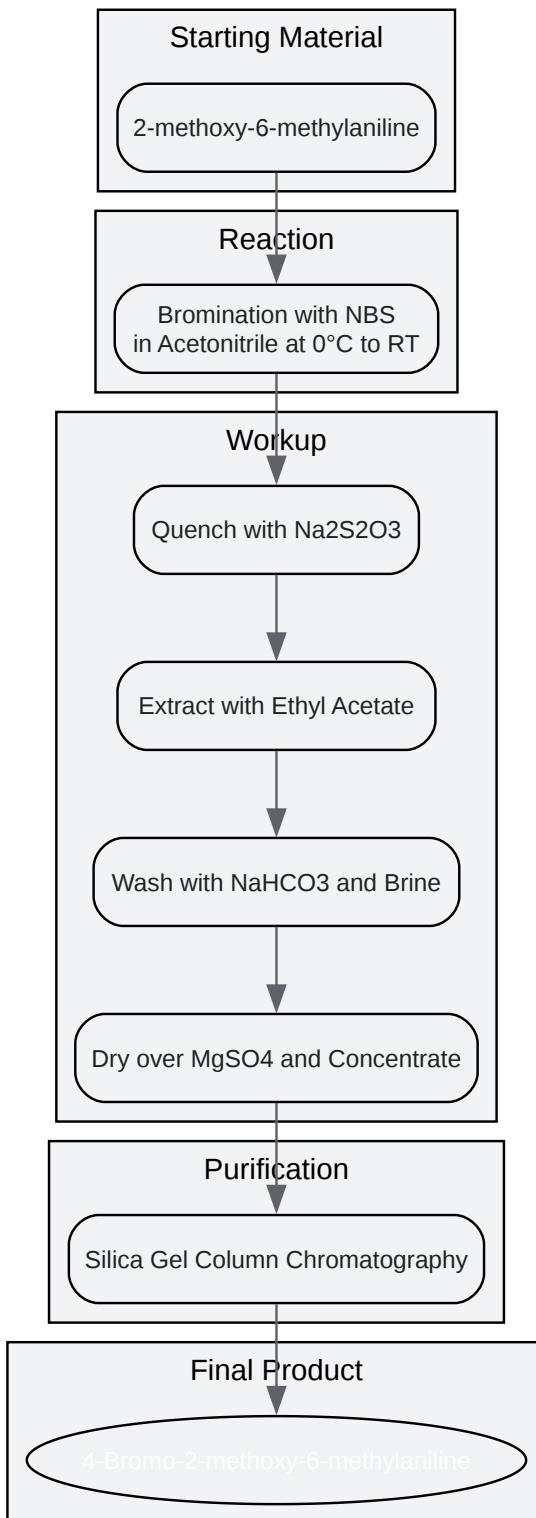
A detailed experimental protocol for the synthesis of **4-Bromo-2-methoxy-6-methylaniline** is not explicitly available in peer-reviewed literature. However, a plausible synthetic route can be extrapolated from standard organic chemistry transformations and protocols for similar

compounds. The most likely approach is the selective bromination of 2-methoxy-6-methylaniline.

Proposed Experimental Protocol: Synthesis of 4-Bromo-2-methoxy-6-methylaniline

Principle: This proposed synthesis involves the electrophilic aromatic substitution (bromination) of 2-methoxy-6-methylaniline. The starting material's activating groups (amino and methoxy) direct the incoming electrophile. N-bromosuccinimide (NBS) is a common and effective brominating agent for such transformations.

Materials:


- 2-methoxy-6-methylaniline
- N-bromosuccinimide (NBS)
- Acetonitrile (or other suitable aprotic solvent)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

- Dissolve 2-methoxy-6-methylaniline (1.0 equivalent) in acetonitrile in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.

- Add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the product with ethyl acetate (3x).
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

Proposed Synthesis Workflow for 4-Bromo-2-methoxy-6-methylaniline

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **4-Bromo-2-methoxy-6-methylaniline**.

Spectroscopic Data

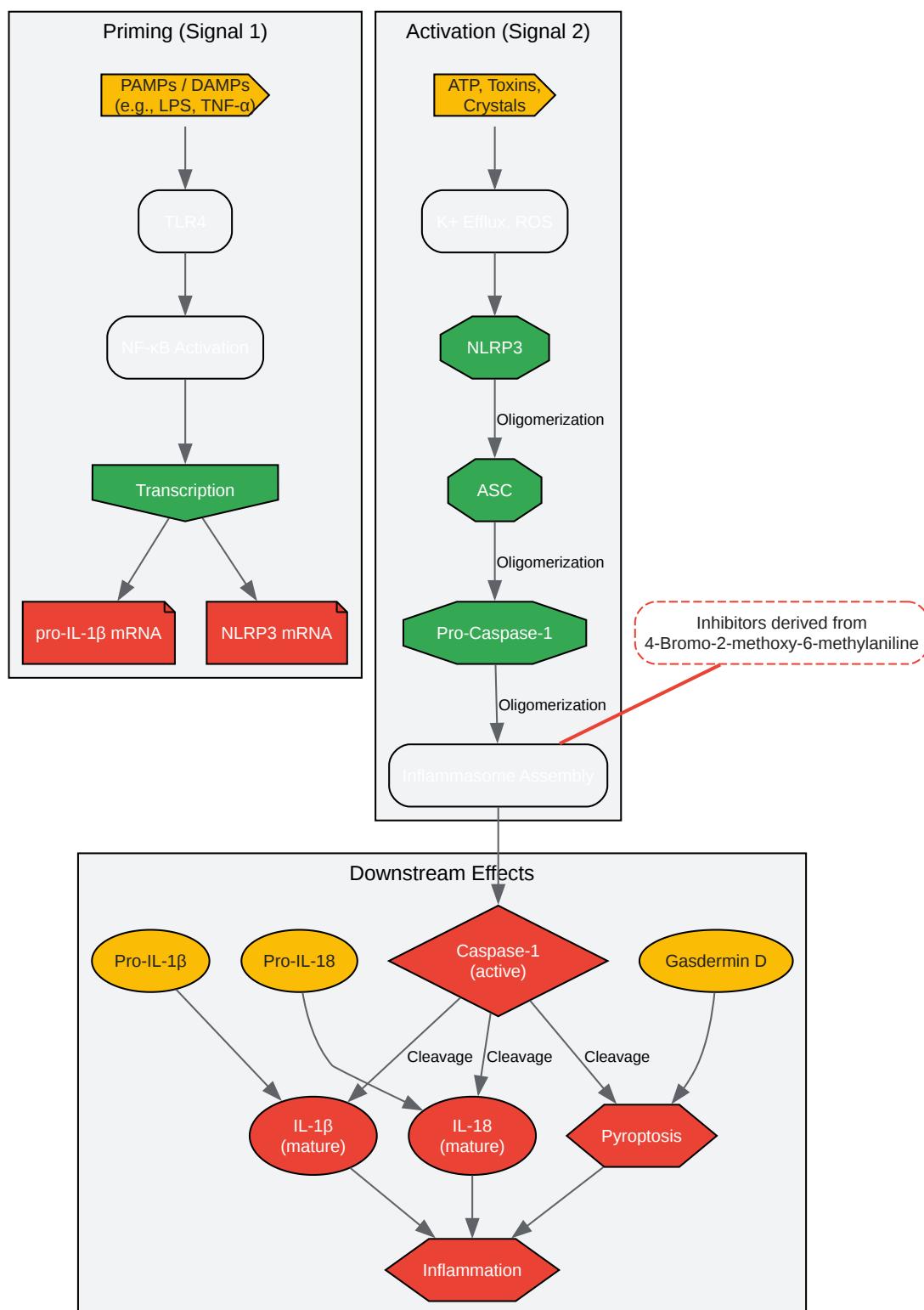
Experimental spectroscopic data for **4-Bromo-2-methoxy-6-methylaniline** are not readily available in the public domain. However, data for the hydrobromide salt (CAS 1181458-21-8) may be accessible through specialized databases or by contacting suppliers.^[3] For reference, predicted mass spectrometry data for the hydrobromide salt shows a $[M+H]^+$ peak at m/z 216.00186.

Biological Significance and Signaling Pathways

The primary documented application of **4-Bromo-2-methoxy-6-methylaniline** is as a key intermediate in the synthesis of inhibitors targeting the NLRP3 inflammasome.^[4]

The NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a multiprotein complex within the innate immune system that responds to a wide range of pathogenic and sterile danger signals.^{[5][6]} Its dysregulation is implicated in numerous inflammatory diseases, including autoimmune disorders, type 2 diabetes, and neurodegenerative diseases.^[7]


The activation of the NLRP3 inflammasome is a two-step process:

- Priming (Signal 1): This initial step is triggered by microbial components (like lipopolysaccharide, LPS) or endogenous cytokines (like TNF- α). This leads to the activation of the transcription factor NF- κ B, which upregulates the expression of NLRP3 and pro-inflammatory cytokines, such as pro-IL-1 β and pro-IL-18.^{[6][8]}
- Activation (Signal 2): A second stimulus, such as extracellular ATP, pore-forming toxins, or crystalline substances, triggers the assembly of the inflammasome complex. This complex consists of the NLRP3 sensor, the ASC (apoptosis-associated speck-like protein containing a CARD) adaptor protein, and pro-caspase-1.^{[5][9]}

Once assembled, pro-caspase-1 undergoes auto-cleavage to form the active enzyme caspase-1. Active caspase-1 then cleaves pro-IL-1 β and pro-IL-18 into their mature, active forms, which are subsequently secreted from the cell to promote inflammation.^[5] Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.^[8]

Small molecule inhibitors derived from **4-Bromo-2-methoxy-6-methylaniline** are designed to interfere with this pathway, likely by directly binding to the NLRP3 protein and preventing its activation or the assembly of the inflammasome complex.[\[4\]](#)

NLRP3 Inflammasome Signaling Pathway

[Click to download full resolution via product page](#)

Caption: The NLRP3 inflammasome signaling pathway and the putative target of derived inhibitors.

Safety and Handling

A specific safety data sheet (SDS) for **4-Bromo-2-methoxy-6-methylaniline** is not widely available. However, based on the safety information for structurally similar anilines, the following precautions should be taken:

- Hazard Class: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use in a well-ventilated area or under a fume hood.
- Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
- Storage: Keep the container tightly closed and store in a dry, well-ventilated place.

It is imperative to consult a comprehensive and up-to-date Safety Data Sheet from the supplier before handling this chemical.

Conclusion

4-Bromo-2-methoxy-6-methylaniline is a valuable chemical intermediate, particularly in the development of therapeutic agents targeting the NLRP3 inflammasome. While detailed experimental data on its physical and spectroscopic properties are sparse, its structural similarity to other well-characterized anilines allows for reasonable estimations of its reactivity and handling requirements. Further research into this compound and its derivatives holds significant promise for the discovery of novel anti-inflammatory drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-BROMO-2-METHOXY-6-METHYLANILINE | 348169-39-1 [chemicalbook.com]
- 2. 4-Bromo-2-methoxy-6-methylaniline - CAS:348169-39-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. 1181458-21-8|4-Bromo-2-methoxy-6-methylaniline hydrobromide|BLD Pharm [bldpharm.com]
- 4. WO2020234715A1 - Nlrp3 inflammasome inhibitors - Google Patents [patents.google.com]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting NLRP3 Inflammasome: Structure, Function, and Inhibitors - Lou - Current Medicinal Chemistry [edgcccjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Bromo-2-methoxy-6-methylaniline chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1311259#4-bromo-2-methoxy-6-methylaniline-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com